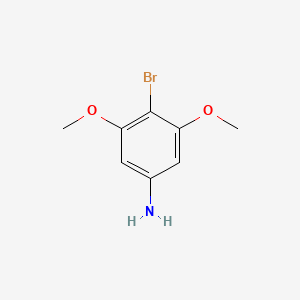

4-Bromo-3,5-dimethoxyaniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJINXEUETHLORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626601 | |

| Record name | 4-Bromo-3,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232275-47-7 | |

| Record name | 4-Bromo-3,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3,5 Dimethoxyaniline

Reactivity of the Amino Group

The primary amino group (-NH₂) is a key center of reactivity in 4-Bromo-3,5-dimethoxyaniline. Its chemical behavior is largely defined by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

Nucleophilic Characteristics and Derivatization Potential

The amino group in this compound exhibits strong nucleophilic character. This is amplified by the presence of two electron-donating methoxy (B1213986) groups in the meta positions relative to the amine. These groups increase the electron density on the aromatic ring through resonance, which in turn enhances the electron-donating ability and nucleophilicity of the amino group.

This heightened nucleophilicity allows the compound to readily react with a wide array of electrophiles. However, this high reactivity can also be a challenge in multi-step syntheses where reactions are desired at other positions of the molecule. Therefore, protection of the amino group is a common strategy. It can be converted into a less reactive functional group, such as an amide, to prevent unwanted side reactions during subsequent transformations like lithiation or cross-coupling. chemicalbook.com For instance, N-acylation or N-silylation can be employed to temporarily mask its nucleophilicity. chemicalbook.com

Amide and Sulfonamide Formation

Two of the most common derivatizations of the amino group involve the formation of amides and sulfonamides. These reactions are typically straightforward and proceed in high yields.

Amide Formation: this compound reacts with acylating agents such as acyl chlorides or acid anhydrides, usually in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding N-aryl amides. The base serves to neutralize the hydrochloric acid byproduct.

Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides. ekb.eg The synthesis of sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide range of therapeutic agents. luxembourg-bio.comucl.ac.uknih.gov

| Reaction Type | Electrophile | Product | Typical Conditions |

|---|---|---|---|

| Amide Formation | Acetyl Chloride | N-(4-bromo-3,5-dimethoxyphenyl)acetamide | Pyridine, 0 °C to rt |

| Amide Formation | Benzoyl Chloride | N-(4-bromo-3,5-dimethoxyphenyl)benzamide | Triethylamine, Dichloromethane |

| Sulfonamide Formation | p-Toluenesulfonyl Chloride | N-(4-bromo-3,5-dimethoxyphenyl)-4-methylbenzenesulfonamide | Pyridine, rt |

| Sulfonamide Formation | Methanesulfonyl Chloride | N-(4-bromo-3,5-dimethoxyphenyl)methanesulfonamide | Aqueous NaOH, Dichloromethane |

Reactivity of the Aromatic Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic attack due to the powerful electron-donating effects of the amino and methoxy substituents.

Influence of Methoxy Substituents on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the existing substituents on the ring dictate the position of the incoming electrophile. The outcome is determined by a combination of activating/deactivating and directing effects. researchgate.net

-NH₂ (Amino): A strongly activating group, directing incoming electrophiles to the ortho and para positions. minia.edu.eg

-OCH₃ (Methoxy): A strongly activating group, also directing ortho and para. libretexts.orglumenlearning.com

-Br (Bromo): A deactivating group (due to induction) but directs ortho and para (due to resonance). minia.edu.eg

In this compound, the para position relative to the amino group is occupied by the bromo substituent. The remaining unsubstituted positions are C2 and C6, which are ortho to the amino group and ortho to one of the methoxy groups. The directing effects of the highly activating amino and methoxy groups are additive and strongly favor substitution at these positions. When multiple activating groups are present, the most powerful activating group generally controls the regioselectivity. masterorganicchemistry.com In this case, the amino group is the strongest activator, reinforcing substitution at the C2 and C6 positions. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur exclusively at the positions ortho to the amino group.

Directed Ortho Metalation Studies (Potential)

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. organic-chemistry.org

This compound possesses several potential DMGs. The methoxy groups are known to be effective DMGs. wikipedia.org Furthermore, the amino group can be converted into a more powerful DMG, such as a pivalamide (B147659) (-NHCOtBu) or carbamate (B1207046) (-NHBoc) group. organic-chemistry.org

Given the substitution pattern, a DoM reaction would likely result in lithiation at the C2 or C6 positions, which are ortho to both the amino (or derivatized amino) group and a methoxy group. This process would generate a potent aryllithium intermediate that can be trapped with various electrophiles (e.g., CO₂, aldehydes, silyl (B83357) halides), providing a highly controlled method for introducing substituents at these positions. This offers a complementary strategy to traditional EAS reactions.

Reactivity of the Bromo Substituent

The bromo substituent at the C4 position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis. The aryl bromide can readily undergo oxidative addition to a low-valent metal catalyst, typically palladium(0) or nickel(0), initiating the catalytic cycle. nih.govacs.org

This reactivity enables a variety of important transformations:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure. rsc.org

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne. acs.org

Buchwald-Hartwig Amination: Reaction with an amine to form a diaryl- or alkylarylamine.

Stille Coupling: Reaction with an organostannane reagent.

These reactions provide powerful methods for elaborating the core structure of this compound, connecting it to other molecular fragments to build more complex target molecules.

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Substituted biphenyl | Pd(PPh₃)₄, Na₂CO₃ |

| Heck | Styrene | Substituted stilbene | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Sonogashira | Phenylacetylene | Substituted diphenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | Aniline (B41778) | Diaryl amine | Pd₂(dba)₃, BINAP, NaOtBu |

Cross-Coupling Reactions (e.g., Suzuki Coupling Kinetics)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species, typically catalyzed by a palladium complex. nih.govwikipedia.org The reactivity of the aryl halide in this reaction is significantly influenced by the electronic nature of its substituents. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

For this compound, the aromatic ring is substituted with three electron-donating groups: one amino (-NH2) group and two methoxy (-OCH3) groups. These groups increase the electron density on the aromatic ring, which can impact the kinetics of the Suzuki coupling. Specifically, the rate-determining step is often the initial oxidative addition of the aryl bromide to the palladium(0) center. Aryl bromides with electron-withdrawing groups tend to react faster as the electron-deficient carbon-bromine bond is more susceptible to cleavage by the electron-rich palladium catalyst. Conversely, electron-donating groups increase the electron density at the reaction center, which can slow down the oxidative addition step. researchgate.netresearchgate.net

While specific kinetic studies for this compound are not extensively documented in the literature, valuable insights can be drawn from comparative studies on substituted bromobenzenes. Research on the Suzuki coupling of various aryl bromides has shown that electron-rich substrates, such as 4-bromoaniline (B143363), exhibit lower reactivity and turnover frequencies (TOF) compared to electron-deficient substrates like 4-bromonitrobenzene. researchgate.net

The presence of the amino group in 4-bromoaniline leads to a noticeable drop in conversion rates and TOF compared to unsubstituted bromobenzene. researchgate.net It is mechanistically plausible that this compound, with two additional electron-donating methoxy groups, would exhibit even slower reaction kinetics than 4-bromoaniline under identical conditions. The cumulative electron-donating effect would make the oxidative addition step more challenging, potentially requiring more forcing conditions (e.g., higher temperatures, more active catalysts, or specialized ligands) to achieve efficient coupling. libretexts.org

Table 1: Comparative Kinetic Data for Suzuki Coupling of Substituted Aryl Bromides with Phenylboronic Acid

| Aryl Bromide | Substituent Type | Yield (%) | Turnover Frequency (TOF, h⁻¹) | Reference |

|---|---|---|---|---|

| 4-Bromonitrobenzene | Electron-Withdrawing (-NO₂) | 93 | 3343 | researchgate.net |

| Bromobenzene | Unsubstituted (-H) | 95 | 1900 | researchgate.net |

| 4-Bromoaniline | Electron-Donating (-NH₂) | 62 | 1496 | researchgate.net |

Data is based on a comparative study and serves to illustrate the electronic effects on reactivity. Conditions may vary. researchgate.net

Nucleophilic Aromatic Substitution on the Bromine Atom (Potential)

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, the SNAr mechanism requires specific electronic features on the aromatic substrate for the reaction to proceed efficiently. libretexts.orgoup.com The key requirement is the presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group (in this case, the bromine atom). oup.comtib.eu

The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. oup.com The stability of this complex is crucial for the reaction to occur. Electron-withdrawing groups at the ortho and/or para positions stabilize the negative charge of the Meisenheimer complex through resonance delocalization. libretexts.org

In the case of this compound, the aromatic ring is substituted with three powerful electron-donating groups: an amino group and two methoxy groups. These groups increase the electron density of the aromatic ring, making it an unfavorable target for attack by a nucleophile. More importantly, these electron-donating groups would severely destabilize the negatively charged Meisenheimer intermediate that must be formed during an SNAr reaction. There is no electronic stabilization available for the anionic intermediate; instead, the electron-donating nature of the substituents would increase the energy of this intermediate, creating a significant kinetic barrier.

Therefore, the potential for this compound to undergo nucleophilic aromatic substitution at the bromine atom under standard SNAr conditions is extremely low. The reaction is mechanistically disfavored due to the electronic properties of the substituents present on the ring.

Reductive Debromination Studies

Reductive debromination is a chemical transformation that involves the removal of a bromine atom from a molecule and its replacement with a hydrogen atom. This process is a type of hydrodehalogenation and can be a valuable synthetic step for removing a halogen that was used as a directing group or for accessing the corresponding debrominated aniline. organic-chemistry.org The ease of reductive hydrodehalogenation is related to the carbon-halogen bond strength, following the general order C-I > C-Br > C-Cl > C-F. acs.org

While specific research focused solely on the reductive debromination of this compound is not widely reported, the reaction is highly feasible based on established methods for the dehalogenation of aryl bromides. organic-chemistry.orgresearchgate.net One of the most common and efficient methods for this transformation is palladium-catalyzed hydrogenation. organic-chemistry.org

This reaction is typically performed using a heterogeneous catalyst, such as 10% palladium on carbon (Pd/C), in the presence of a hydrogen source. organic-chemistry.org The hydrogen source can be hydrogen gas (H₂), or a transfer hydrogenation reagent like sodium borohydride (B1222165) (NaBH₄), sodium hypophosphite (NaH₂PO₂), or ammonium (B1175870) formate. acs.orgresearchgate.net The reaction is generally clean, proceeds under mild conditions, and shows good functional group tolerance. For this compound, this process would yield 3,5-dimethoxyaniline (B133145).

Table 2: Potential Conditions for Reductive Debromination of Aryl Bromides

| Catalyst | Hydrogen Source | Typical Solvent | General Applicability | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol, Ethanol, Ethyl Acetate | Highly effective for aryl bromides and chlorides. | organic-chemistry.org |

| PdCl₂(dppf) | Sodium Borohydride (NaBH₄) | Water/TMEDA | Efficient for polyhalogenated aromatics. | acs.org |

| Palladium Catalyst | Sodium Hypophosphite (NaH₂PO₂) | Aqueous/Organic Biphasic | Effective hydrogen source for hydrodehalogenation. | researchgate.net |

| Al-Ni Alloy | Water (in alkaline solution) | Aqueous NaOH | Used for dehalogenation of polyhalogenated anilines. | researchgate.net |

The reaction mechanism for catalytic hydrogenation involves the oxidative addition of the C-Br bond to the palladium surface, followed by reaction with a hydride species (derived from the hydrogen source) and subsequent reductive elimination of the C-H bond. Given the higher reactivity of the C-Br bond compared to C-Cl or C-F bonds, selective debromination can often be achieved in the presence of other halogens. organic-chemistry.org

Applications in Advanced Organic Synthesis

Building Block for Heterocyclic Systems

The presence of an amino group and a reactive bromine atom allows 4-Bromo-3,5-dimethoxyaniline to serve as a foundational component in the synthesis of various heterocyclic structures, which are pivotal in medicinal chemistry and materials science.

Indoles are a critical class of nitrogen-containing heterocycles found in a vast array of biologically active compounds. The synthesis of substituted indoles often relies on aniline (B41778) precursors.

The Bischler indole (B1671886) synthesis is a chemical reaction that forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline. The reaction mechanism involves the initial formation of an α-arylamino-ketone intermediate, which then undergoes an acid-catalyzed cyclization. While this method is a classic route to indole scaffolds, detailed investigations specifically employing this compound are not extensively reported in peer-reviewed literature. The steric hindrance from the two methoxy (B1213986) groups flanking the amine and the electronic effects of the bromo and methoxy substituents would be expected to significantly influence the reactivity and regioselectivity of the cyclization step.

Discovered in 1883, the Fischer indole synthesis is one of the most widely used methods for constructing the indole nucleus. nih.gov The process involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov To be used in this synthesis, this compound would first need to be converted into its corresponding phenylhydrazine derivative. This transformation is a standard synthetic step, typically achieved via diazotization followed by reduction. Once the hydrazine (B178648) is formed, its condensation with a carbonyl compound would lead to a phenylhydrazone intermediate, which then rearranges and cyclizes under acidic catalysis to yield the indole ring. nih.gov The substitution pattern on the final indole would be dictated by the structure of the aniline precursor. However, specific applications detailing the use of 4-Bromo-3,5-dimethoxyphenylhydrazine in the Fischer indole synthesis to produce the corresponding 5-bromo-4,6-dimethoxyindole derivatives are not prominently documented.

Beyond indoles, this compound is a precursor to other important nitrogen-containing heterocyclic systems. Its utility has been demonstrated in the synthesis of complex oxazoles and boron-nitrogen heterocycles. google.comgoogleapis.com For instance, it serves as a starting material for the synthesis of oxazole-containing compounds where the aniline is first converted into a diazonium salt, which then participates in further reactions to build the heterocyclic ring. googleapis.com

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Starting Material | Reaction Type | Resulting Heterocycle Core |

| This compound | Multistep synthesis | Substituted Oxazole googleapis.com |

| This compound | Multistep synthesis | Boron-Nitrogen Heterocycle google.com |

Indole Derivative Synthesis

Precursor for Complex Molecular Architectures

The distinct functional groups of this compound provide multiple reaction sites, making it an excellent starting point for building sophisticated and highly functionalized molecules.

This compound has been utilized as a key building block in the synthesis of complex organic molecules designed for various applications. The synthesis of 1-(4-(4-Bromo-3,5-dimethoxyphenyl)oxazol-2-yl)-2-methoxy-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)ethanone showcases its role as a precursor. googleapis.com In this synthesis, the aniline portion of the molecule is transformed, while the bromo-dimethoxyphenyl moiety is carried through several steps to become an integral part of the final complex structure. googleapis.com

Similarly, the compound is a precursor for 1-(5-(4-Bromo-3,5-dimethoxyphenyl)furan-2-yl)-2-methoxy-2-(4-morpholinophenyl)ethanone. googleapis.com The synthesis pathway begins with the conversion of this compound into a diazonium salt intermediate. This reactive species is then used to construct the larger, multifunctionalized architecture, demonstrating the compound's utility in creating elaborate molecular scaffolds that incorporate multiple aromatic and heterocyclic rings. googleapis.com

Table 2: Examples of Complex Architectures from this compound

| Precursor | Resulting Complex Molecule |

| This compound | 1-(4-(4-Bromo-3,5-dimethoxyphenyl)oxazol-2-yl)-2-methoxy-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)ethanone googleapis.com |

| This compound | 1-(5-(4-Bromo-3,5-dimethoxyphenyl)furan-2-yl)-2-methoxy-2-(4-morpholinophenyl)ethanone googleapis.com |

Derivatization Strategies for Chemical Diversity and Structure Exploration

The chemical structure of this compound is particularly amenable to derivatization. The strategic placement of the bromine atom and methoxy groups allows for systematic modifications to explore chemical space and develop new compounds with desired properties.

The design of substituted analogues of this compound is guided by the principles of structure-activity relationship (SAR) studies, common in drug discovery and materials science. The goal is to understand how changes in the molecule's structure affect its physical, chemical, and biological properties.

Key design principles include:

Modulating Electronic Properties: The two methoxy groups are strong electron-donating groups, which increase the electron density of the aromatic ring and influence its reactivity. The bromine atom is an electron-withdrawing group via induction but can donate electron density through resonance. Modifying or replacing these groups allows chemists to fine-tune the electronic nature of the molecule.

Steric Modifications: Altering the size and shape of substituents on the aromatic ring can impact how the molecule interacts with biological targets or how it packs in a solid state.

Introducing New Functional Groups: The aniline and bromo functionalities are handles for introducing a wide array of other chemical groups, enabling the creation of a diverse library of compounds from a single starting scaffold. For instance, Schiff bases, which contain an imine group, can be synthesized from 3,5-dimethoxyaniline (B133145) and various aldehydes, and these derivatives have been studied for their antioxidant properties. researchgate.net

A key strategy for creating analogues is to replace the bromine atom at the 4-position. One effective method for introducing substituents at this position is through the reductive alkylation of the parent compound, 3,5-dimethoxyaniline.

A highly regioselective Friedel-Crafts alkylation can be achieved by reacting 3,5-dimethoxyaniline with various aromatic aldehydes. researchgate.net This reaction is typically performed in the presence of trifluoroacetic acid (TFA) and a reducing agent like triethylsilane. researchgate.net The electron-donating methoxy groups direct the incoming electrophile (generated from the aldehyde) to the para-position (the 4-position) relative to the amine group, resulting in the formation of 4-alkyl-3,5-dimethoxyanilines in good yields. researchgate.net This method provides a direct route to 4-substituted analogues that would be difficult to access otherwise.

| Aldehyde Reactant | Product | Yield (%) |

| Benzaldehyde | 4-Benzyl-3,5-dimethoxyaniline | 93% |

| 4-Methoxybenzaldehyde | 4-(4-Methoxybenzyl)-3,5-dimethoxyaniline | 91% |

| 4-Chlorobenzaldehyde | 4-(4-Chlorobenzyl)-3,5-dimethoxyaniline | 89% |

| Data sourced from a study on the regioselective Friedel-Crafts alkylation of 3,5-dimethoxyaniline. researchgate.net |

The bromine atom on the this compound molecule is not merely a static substituent; it is a versatile functional handle that unlocks a vast array of synthetic possibilities. The carbon-bromine (C-Br) bond is a common and reliable reaction site in modern organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions.

The bromine atom serves as an essential intermediate for creating new carbon-carbon and carbon-heteroatom bonds. ketonepharma.com This allows for the introduction of a wide variety of functional groups at the 4-position, significantly expanding the chemical diversity of the resulting molecules.

Examples of reactions utilizing the bromo-substituent:

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form new C-C bonds, attaching new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to introduce alkynyl groups.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with amines to form new C-N bonds, creating more complex aniline derivatives.

Heck Coupling: Reaction with alkenes under palladium catalysis to form substituted alkenes.

These well-established reactions transform the relatively simple this compound into a wide range of complex, functionalized products for various applications.

Spectroscopic and Computational Characterization Methodologies

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of organic molecules. For 4-Bromo-3,5-dimethoxyaniline, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), Mass Spectrometry (MS), and X-ray Diffraction would provide a complete picture of its molecular identity and solid-state structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide key insights into its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and should appear as a singlet. The two methoxy groups are also equivalent and will present as a single, sharp signal, integrating to six protons. The amine protons would typically appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Based on the molecule's symmetry, six distinct carbon signals are anticipated: four for the aromatic ring (two protonated and two quaternary) and one for the equivalent methoxy carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the bromine atom.

2D NMR Experiments: To confirm assignments and elucidate through-bond and through-space correlations, a suite of two-dimensional NMR experiments would be employed:

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups, which would be instrumental in assigning the aromatic and methoxy carbon signals.

COSY (Correlation Spectroscopy): This would reveal proton-proton coupling networks. For this molecule, it would primarily confirm the absence of coupling between the isolated aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This would show correlations between protons and carbons over two to three bonds, helping to assign the quaternary carbons by observing correlations from the methoxy and aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons, which can help to confirm the substitution pattern on the aromatic ring.

As of this writing, detailed, publicly available experimental NMR data including these 2D experiments for this compound are not widely reported in scientific literature, precluding the inclusion of a specific data table.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key vibrational modes would include:

N-H stretching: Symmetrical and asymmetrical stretching of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic (methoxy) C-H stretching vibrations, usually observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C stretching: Aromatic ring stretching vibrations, which appear in the 1450-1600 cm⁻¹ region.

C-O stretching: Asymmetrical and symmetrical stretching of the aryl-alkyl ether linkages of the methoxy groups, expected around 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹, respectively.

C-N stretching: This vibration for aromatic amines is typically found in the 1250-1360 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

A comprehensive vibrational analysis based on experimental IR and Raman spectra is not currently available in published literature.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

| Amine (N-H) | 3300-3500 | Symmetric & Asymmetric Stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H (Methoxy) | 2850-2960 | Stretch |

| Aromatic C=C | 1450-1600 | Ring Stretch |

| Aryl Ether (C-O) | 1200-1275, 1000-1075 | Asymmetric & Symmetric Stretch |

| Aromatic Amine (C-N) | 1250-1360 | Stretch |

| Bromoalkane (C-Br) | 500-600 | Stretch |

This table represents expected ranges and a detailed experimental analysis is required for precise assignments.

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

Molecular Ion Peak: For this compound (C₈H₁₀BrNO₂), the molecular weight is approximately 231.09 g/mol . Due to the presence of bromine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, two peaks of almost equal intensity would be observed at m/z corresponding to [C₈H₁₀⁷⁹BrNO₂]⁺ and [C₈H₁₀⁸¹BrNO₂]⁺.

High-Resolution Mass Spectrometry (HR-MS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would allow for the determination of the exact mass of the molecular ion to several decimal places. This high-resolution data would confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule could include the loss of a methyl group (-CH₃) from a methoxy substituent, loss of a methoxy group (-OCH₃), or cleavage of the bromine atom.

Specific experimental mass spectral data, including fragmentation patterns from techniques like ESI-MS or HR-MS, are not readily found in peer-reviewed literature for this compound.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique could provide precise information on:

Bond lengths and angles.

The conformation of the methoxy and amino groups relative to the benzene (B151609) ring.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group.

Such a study would confirm the substitution pattern on the aromatic ring and provide valuable data for validating computational models. To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD).

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly those employing quantum chemical calculations, are powerful for complementing experimental data and providing insights into molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. For this compound, DFT calculations could be used to:

Geometry Optimization: Predict the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. This optimized geometry represents the molecule's structure in the gas phase at 0 K.

Electronic Structure Analysis: Calculate the distribution of electrons within the molecule, providing insights into its reactivity. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactions. The analysis of molecular electrostatic potential (MEP) maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Prediction of Spectroscopic Properties: DFT calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. Comparing these theoretical predictions with experimental data can aid in the interpretation and assignment of the experimental spectra.

While DFT studies have been performed on structurally similar anilines, a dedicated computational investigation on this compound is not available in the current body of scientific literature. Such a study would be a valuable contribution to the understanding of this compound.

Ab Initio Methods for Electronic Property Prediction

Ab initio quantum chemistry methods are foundational for predicting the electronic properties of molecules from first principles, without reliance on empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the electronic Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and other electronic characteristics.

For this compound, a comprehensive ab initio study would be invaluable for understanding its chemical behavior. Such an analysis would typically involve the calculation of:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: To identify regions of high and low electron density, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Dipole Moment and Polarizability: These properties are essential for understanding the molecule's interaction with external electric fields and its non-linear optical properties.

Despite the utility of these methods, specific ab initio computational data for this compound are not available in the reviewed literature. Studies on similar molecules, such as various substituted anilines, have utilized these techniques to elucidate structure-property relationships.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface.

Generally, in an MEP map:

Red regions indicate negative electrostatic potential, corresponding to areas with a high electron density, which are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating areas of low electron density or partial positive charges, which are prone to nucleophilic attack.

Green regions denote neutral or near-zero potential.

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the methoxy groups and the nitrogen atom of the aniline (B41778) group, suggesting these are primary sites for electrophilic interaction. The bromine atom and the aromatic ring's hydrogen atoms would likely exhibit regions of positive or near-neutral potential. However, a specific, published MEP analysis for this compound could not be located.

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy, typically performed using Density Functional Theory (DFT) methods, is a vital tool for interpreting and assigning experimental vibrational spectra, such as those from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands and Raman shifts for different vibrational modes of a molecule.

A computational vibrational analysis of this compound would involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculation: Determining the vibrational frequencies and their corresponding normal modes.

Spectral Simulation: Generating theoretical FT-IR and Raman spectra.

This information would be instrumental in assigning the characteristic vibrational modes, such as N-H stretching of the amine group, C-O stretching of the methoxy groups, C-Br stretching, and various aromatic ring vibrations. While computational studies on the vibrational spectra of related aniline derivatives exist, a dedicated study for this compound is not present in the available literature.

Conformation Analysis and Stereochemical Insights

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the orientation of the methoxy groups and the amine group relative to the benzene ring are of interest.

Key aspects of a conformational analysis for this compound would include:

Rotational Barriers: Calculating the energy barriers for the rotation of the methoxy and amine groups.

Identification of Stable Conformers: Determining the most stable geometric arrangements (conformers) and their relative energies.

Such an analysis would provide crucial insights into the molecule's three-dimensional structure and how it might interact with other molecules, such as in a biological receptor or a crystal lattice. As with the other computational methodologies, specific conformational analysis and stereochemical studies for this compound are not documented in the searched scientific databases.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The synthesis of specifically substituted anilines like 4-Bromo-3,5-dimethoxyaniline requires precise control to achieve the desired regioselectivity. Traditional methods for producing bromoanilines often involve protecting the highly activating amino group to prevent over-bromination, followed by bromination and subsequent deprotection. doubtnut.comshaalaa.com While effective, these multi-step sequences can be inefficient. Future research is increasingly directed towards more direct and atom-economical strategies.

One promising avenue is the exploration of late-stage C-H functionalization. For instance, iron-catalyzed C-H bond amination has been demonstrated for the synthesis of related molecules, such as 4-bromo-2,6-dimethoxyaniline (B1595566) from 1-bromo-3,5-dimethoxybenzene. amazonaws.com Applying similar direct amination techniques to a pre-brominated dimethoxybenzene precursor could offer a more streamlined route. Another innovative approach involves the use of unique catalytic systems, such as copper(II) bromide in ionic liquids, which has been patented for the preparation of various bromoanilines. google.com These novel methods could offer higher yields, milder reaction conditions, and a reduced environmental footprint compared to conventional pathways.

| Synthetic Strategy | Description | Potential Advantages |

| Protecting Group Strategy | Acetylation of the amine, followed by bromination and hydrolysis. doubtnut.comshaalaa.com | Good control of regioselectivity for mono-bromination. |

| Reduction of Nitroarenes | Reduction of a corresponding nitro-precursor, such as a derivative of 1-bromo-2,4-dimethoxy-5-nitrobenzene. chemicalbook.com | Utilizes readily available nitroaromatic starting materials. |

| Direct C-H Amination | Iron-catalyzed introduction of an amino group onto a pre-functionalized aromatic ring. amazonaws.com | High atom economy, fewer synthetic steps. |

| Catalysis in Ionic Liquids | Use of reagents like CuBr₂ in an ionic liquid medium for bromination. google.com | Potentially enhanced reactivity and easier product separation. |

Development of Catalytic Applications Involving the Bromo-Aniline Moiety

The bromo-aniline moiety is a powerful functional handle for a wide range of catalytic cross-coupling reactions, making this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. chemicalbook.commaksons.co.inchemicalbook.com The bromine atom serves as an excellent leaving group in palladium-catalyzed reactions such as the Heck, Suzuki, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. chemicalbook.com

Future research will likely focus on leveraging this reactivity to build complex molecular architectures. For example, this compound can be used as a key building block for quinoline (B57606) derivatives and other heterocyclic compounds known for their biological activity. The presence of the bromine atom is crucial for these transformations, enabling the construction of diverse compound libraries for drug discovery. chemicalbook.com Its role as an intermediate is exemplified in the synthesis of various high-value chemicals, including inhibitors for breast tumor kinase and components for organic light-emitting diodes (OLEDs). chemicalbook.com The development of new, more efficient catalysts will further expand the utility of this bromo-aniline derivative in creating novel molecules with tailored properties.

Advanced Computational Modeling for Property Prediction

Computational chemistry offers powerful tools for predicting the physicochemical properties and reactivity of molecules like this compound, thereby accelerating research and development. tandfonline.com Methods such as Density Functional Theory (DFT) are increasingly used to model substituted anilines to predict a range of important characteristics. rsc.orgumn.edu

Key areas of computational investigation include:

Reactivity and Stability : Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can predict the molecule's kinetic stability and susceptibility to electrophilic or nucleophilic attack. researchgate.net For substituted anilines, a good correlation has been found between the HOMO energy and the one-electron oxidation potential. rsc.orgumn.edu

Metabolic Fate : Computational models can predict how substituted anilines might be metabolized. Studies have shown that properties like the partial atomic charge on the amine nitrogen are critical for predicting N-acetylation, a common metabolic pathway. tandfonline.com

Spectroscopic and Physicochemical Properties : DFT can be used to calculate vibrational frequencies and predict IR and Raman spectra. researchgate.net Furthermore, advanced models incorporating explicit solvent molecules can achieve highly accurate predictions of acid-base dissociation constants (pKa), which is crucial for understanding a compound's behavior in biological systems. rsc.orgnih.gov

These predictive models allow researchers to screen virtual compounds and prioritize synthetic targets, saving significant time and resources.

| Predicted Property | Computational Method | Relevance |

| Metabolism (N-acetylation) | Calculation of partial atomic charges tandfonline.com | Predicts biological processing and potential toxicity. |

| Oxidation Potential | Semiempirical MO theory, DFT rsc.orgumn.edu | Determines electrochemical behavior and stability. |

| Acidity (pKa) | DFT with implicit/explicit solvent models (e.g., CBS-QB3) nih.gov | Essential for predicting behavior in aqueous/biological media. |

| Chemical Reactivity | Frontier Molecular Orbital (HOMO-LUMO) analysis researchgate.net | Guides synthetic planning and predicts reaction outcomes. |

| Hydrogen Bonding | Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analysis rsc.org | Elucidates intermolecular interactions. |

Integration into Automated Synthesis Platforms

The increasing sophistication of automated synthesis platforms represents a paradigm shift in chemical research, enabling the rapid, on-demand production of molecules. For a compound to be integrated into these systems, it must be a versatile and reliable building block with well-understood reactivity. This compound is an excellent candidate for inclusion in the digital inventories of such platforms.

Its utility in a variety of robust and high-yielding catalytic reactions (as discussed in section 6.2) makes it suitable for the automated assembly of compound libraries. The precise property predictions available through computational modeling (section 6.3) can inform the algorithms that design synthetic routes, ensuring high success rates. As automated platforms become more prevalent in pharmaceutical and materials science research, the demand for well-characterized, multifunctional building blocks like this compound is expected to grow. Its integration would allow researchers to rapidly explore the chemical space around this scaffold, accelerating the discovery of new drugs and materials.

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-3,5-dimethoxyaniline, and how can reaction conditions be optimized?

A common method involves Schiff base formation via refluxing equimolar ethanol solutions of 2-hydroxy-4,6-dimethoxybenzaldehyde and 4-bromoaniline for 1 hour, yielding crystalline products suitable for structural analysis (69% yield). Monitoring via TLC and optimizing solvent choice (e.g., ethanol) can enhance purity and yield . Alternative bromination strategies using N-bromosuccinimide (NBS) in solvent-free or acetonitrile conditions, as seen in related dimethoxy-substituted compounds, may also be applicable but require careful temperature control to avoid side reactions .

Advanced: What safety protocols are critical during the purification of this compound?

Distillation or heating of brominated aniline derivatives poses explosion risks due to thermal instability. A documented case involving brominated 3,5-dimethoxyaniline derivatives resulted in explosive decomposition during distillation, attributed to the inherent instability of brominated intermediates. Recommendations include:

- Avoiding high-temperature purification (e.g., vacuum distillation at <100°C).

- Implementing inert atmospheres (N₂/Ar) during handling.

- Conducting small-scale stability tests prior to large-scale processing .

Advanced: How can regioselective bromination be achieved in dimethoxy-substituted anilines?

Regioselectivity in bromination is influenced by electronic and steric factors. For example, NBS in acetonitrile selectively brominates para positions in electron-rich aromatic systems. In 3,5-dimethoxy-substituted anilines, bromination at the 4-position is favored due to steric accessibility and resonance stabilization. Reaction monitoring via ¹H NMR or HPLC (e.g., retention time analysis under conditions like SQD-FA05) ensures product consistency .

Basic: What analytical techniques are recommended for characterizing this compound?

- X-ray crystallography : Resolves crystal structure and confirms substitution patterns (e.g., Schiff base derivatives) .

- LCMS/HPLC : Quantifies purity and monitors reaction progress (e.g., m/z 294 [M+H]⁺ detection under SQD-FA05 conditions) .

- ¹H/¹³C NMR : Identifies methoxy (δ ~3.8 ppm) and aromatic proton environments, with bromine-induced deshielding effects .

Advanced: How can derivatives of this compound be designed for biological or material science applications?

- Bioactive derivatives : Introduce functional groups (e.g., hydrazides, carboxylic acids) to enhance interactions with biological targets. For example, 2-amino-4-bromo-3,5-difluorobenzoic acid derivatives are used to study enzyme binding .

- Coordination chemistry : The bromine and methoxy groups enable metal coordination, useful in catalyst design.

- Polymer precursors : Derivatives like 4-Bromo-3,5-dimethoxybenzyl alcohol serve as monomers for specialty polymers .

Advanced: How do substituent effects influence the stability and reactivity of this compound?

- Electron-withdrawing groups (Br) : Increase thermal instability but enhance electrophilic substitution reactivity.

- Methoxy groups : Act as ortho/para-directing groups, stabilizing intermediates via resonance. Contradictory data on decomposition pathways (e.g., explosion risks vs. stable storage at 0–6°C for benzyl alcohol derivatives) suggest substituent-dependent stability .

Basic: What are the best practices for storing this compound and its derivatives?

- Store under inert atmospheres (N₂/Ar) at 0–6°C to prevent oxidative degradation.

- Avoid light exposure, as brominated aromatics are prone to photolytic decomposition .

Advanced: How can computational methods aid in predicting reaction pathways for brominated anilines?

Density Functional Theory (DFT) simulations can model bromination transition states, predicting regioselectivity and activation energies. For example, Fukui indices may identify nucleophilic sites in 3,5-dimethoxy-substituted systems, guiding experimental design .

Basic: What are common contaminants in this compound synthesis, and how are they resolved?

- Dibromo byproducts : Formed via over-bromination; minimized by stoichiometric control of NBS.

- Oxidation products : Reduced by inert atmosphere use. Purity is confirmed via GC/HPLC (>95% purity thresholds) .

Advanced: What role does this compound play in supramolecular chemistry?

The compound’s planar structure and substituents enable π-π stacking and hydrogen bonding, useful in crystal engineering. For example, Schiff base derivatives form coordination polymers with transition metals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.